molecular formula C12H16N6O6 B075419 Nalpha-(2,4-Dinitrophenyl)-L-arginine CAS No. 1602-42-2

Nalpha-(2,4-Dinitrophenyl)-L-arginine

Cat. No.: B075419
CAS No.: 1602-42-2
M. Wt: 340.29 g/mol
InChI Key: GZJXZYUXRVBOAH-UHFFFAOYSA-N
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Description

Nalpha-(2,4-Dinitrophenyl)-L-arginine is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the Nalpha position of L-arginine. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.

Scientific Research Applications

Nalpha-(2,4-Dinitrophenyl)-L-arginine has several applications in scientific research:

Future Directions

“Nalpha-(2,4-Dinitrophenyl)-L-arginine” is currently used for R&D purposes . As our understanding of this compound and its properties continues to grow, it may find new applications in various fields.

Mechanism of Action

Target of Action

The primary target of Nalpha-(2,4-Dinitrophenyl)-L-arginine is the Glutathione S-transferase Mu 1 and Mu 2 . These enzymes play a crucial role in the detoxification of harmful compounds by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with its targets by binding to the active sites of the Glutathione S-transferase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the detoxification process .

Biochemical Pathways

The compound affects the glutathione metabolic pathway . By interacting with the Glutathione S-transferase enzymes, it can influence the conjugation of glutathione to various compounds, affecting their detoxification . The downstream effects of this interaction can impact the overall detoxification process in the body .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. By binding to the Glutathione S-transferase enzymes, it can influence the detoxification process, potentially leading to changes in the body’s ability to detoxify certain compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine typically involves the reaction of L-arginine with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrazone derivative. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Nalpha-(2,4-Dinitrophenyl)-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, amino-substituted compounds, and other functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the arginine moiety.

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler but is highly toxic.

    Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Another derivative with different biological properties

Uniqueness

Nalpha-(2,4-Dinitrophenyl)-L-arginine is unique due to the presence of both the 2,4-dinitrophenyl group and the L-arginine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine can be achieved by a two-step reaction pathway. The first step involves the protection of the amino group of L-arginine, followed by the introduction of the 2,4-dinitrophenyl group. The second step involves the deprotection of the amino group to yield the final product.", "Starting Materials": [ "L-arginine", "2,4-dinitrophenylhydrazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of the amino group of L-arginine", "a. Dissolve L-arginine in DMF and add DCC and TEA to the solution.", "b. Add 2,4-dinitrophenylhydrazine to the solution and stir for 24 hours at room temperature.", "c. Filter the precipitate and wash it with methanol and DCM.", "Step 2: Deprotection of the amino group", "a. Dissolve the protected L-arginine derivative in HCl and stir for 2 hours at room temperature.", "b. Adjust the pH of the solution to 10 with NaOH.", "c. Extract the product with DCM and dry it over anhydrous sodium sulfate.", "d. Remove the solvent under reduced pressure to obtain the final product, Nalpha-(2,4-Dinitrophenyl)-L-arginine." ] }

CAS No.

1602-42-2

Molecular Formula

C12H16N6O6

Molecular Weight

340.29 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid

InChI

InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)

InChI Key

GZJXZYUXRVBOAH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-]

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O

1602-42-2

Pictograms

Flammable

Origin of Product

United States

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